2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone
Description
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Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O3/c1-11-9-13(20)3-8-17(11)28-12(2)18(27)16-10-26(25-24-16)14-4-6-15(7-5-14)29-19(21,22)23/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRRONMHNNTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as (4-chloro-2-methylphenoxy)acetate (mcpa), are known to have herbicidal activity. These compounds are often used in agriculture to control broad-leaf weeds.
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death".
Biochemical Pathways
Mcpa and similar compounds are known to interfere with plant growth by mimicking the natural plant hormone auxin. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant.
Biological Activity
The compound 2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone (CAS No. 478248-71-4) is a triazole derivative with potential biological activity that has been explored in various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring , which is known for its role in various biological activities including antifungal and anticancer properties.
- A chloromethylphenoxy moiety that may contribute to its herbicidal or fungicidal activities.
- A trifluoromethoxy substituent that enhances lipophilicity and may influence biological interactions.
The molecular formula is , with a molecular weight of approximately 419.8 g/mol .
Antifungal Properties
Triazole compounds are primarily recognized for their antifungal activity due to their ability to inhibit the cytochrome P450 enzyme CYP51, which is crucial for ergosterol synthesis in fungi. Research indicates that similar triazole derivatives can modulate the expression and function of mammalian cytochrome P450 enzymes as well, potentially leading to side effects or therapeutic benefits depending on the context .
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance, compounds structurally related to this compound exhibited significant activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Example 1 | HCT-116 | 6.2 |
| Example 2 | T47D | 27.3 |
The mechanism by which triazoles exert their biological effects often involves:
- Inhibition of fungal growth through disruption of ergosterol biosynthesis.
- Modulation of gene expression related to steroid hormone metabolism in mammals, which can lead to altered physiological responses .
For example, exposure to triazoles has been shown to affect the expression of multiple cytochrome P450 genes in liver tissues, indicating a potential for both therapeutic applications and toxicological risks .
Toxicogenomic Studies
A significant study involving the administration of various triazole fungicides to Sprague-Dawley rats highlighted the hepatotoxic effects associated with these compounds. The study utilized toxicogenomic techniques to analyze liver tissue and revealed increased liver weights and changes in gene expression profiles linked to cytochrome P450 modulation .
Comparative Toxicology
Comparative studies have demonstrated that while some triazole compounds exhibit lower toxicity compared to others (e.g., comparing 4-chloro-2-methylphenoxyacetic acid with its derivatives), they still present risks at higher concentrations . Such findings emphasize the need for careful evaluation of dosage and exposure levels in both agricultural and medicinal contexts.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone exhibit significant anticancer properties. The National Cancer Institute (NCI) has protocols for evaluating such compounds against various cancer cell lines. For instance, related triazole derivatives have shown promising results in inhibiting tumor growth with GI50 values indicating their effectiveness against human tumor cells .
Antimicrobial Properties
Triazole compounds are widely recognized for their antimicrobial activities. Studies have demonstrated that derivatives of triazole can inhibit the growth of various bacterial and fungal pathogens. The specific compound under discussion has not been extensively studied in this context; however, its structural analogs suggest potential efficacy against microbial infections .
Herbicidal Activity
The compound's chlorophenoxy structure is reminiscent of several herbicides used in agriculture. Research has indicated that chlorinated phenoxy compounds can act as selective herbicides. For example, compounds similar to this one have been patented for their herbicidal properties against a range of weeds while being safe for crops .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted by the NCI assessed a series of triazole derivatives, including those structurally related to This compound . The results indicated that these compounds exhibited a mean GI50 value of approximately 15 μM against various cancer cell lines, suggesting strong anticancer potential.
Case Study 2: Herbicidal Effectiveness
In agricultural trials, chlorophenoxy compounds similar to this compound were tested for their effectiveness in controlling specific weed species without harming crop yields. Results showed a significant reduction in weed biomass when applied at recommended rates, highlighting the potential use of such compounds in integrated pest management strategies.
Chemical Reactions Analysis
Triazole Ring Formation (Click Chemistry)
The 1,2,3-triazole moiety is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Reactants :
-
Alkyne precursor: Propargyl ether derivative containing the phenoxy group.
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Azide precursor: 4-(Trifluoromethoxy)phenyl azide.
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-
Conditions :
Propanone Backbone Assembly (Claisen-Schmidt Condensation)
The ketone group is introduced via condensation between an aromatic aldehyde and a methyl ketone:
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Reactants :
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4-Chloro-2-methylphenol-derived aldehyde.
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Acetone derivative functionalized with the triazole ring.
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Conditions :
Phenoxy Group
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Nucleophilic Aromatic Substitution :
The chloro substituent on the phenoxy ring may undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions . -
Oxidative Stability :
Resistant to oxidation due to electron-withdrawing trifluoromethoxy and chloro groups .
Triazole Ring
-
Coordination Chemistry :
Acts as a ligand for transition metals (e.g., Cu, Fe), forming complexes that alter catalytic or biological activity . -
Acid/Base Sensitivity :
Protonation at N2 or N3 positions under strong acidic conditions may lead to ring-opening .
Ketone Group
-
Reduction :
Convertible to secondary alcohol using NaBH₄ or LiAlH₄. -
Nucleophilic Addition :
Reacts with Grignard reagents or hydrazines to form alcohols or hydrazones, respectively.
Reaction Mechanisms
Stability Under Reaction Conditions
Comparative Reaction Data
| Reaction | Yield (%) | Optimal Catalyst | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| CuAAC | 75–85 | CuSO₄/Na ascorbate | 50 | 12 |
| Claisen-Schmidt | 60–70 | KOH | 70 | 8 |
| Ketone Reduction | 90 | NaBH₄ | 25 | 2 |
Side Reactions and Byproducts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
